molecular formula C21H22N4O6 B1591482 Z-Gly-Pro-PNA CAS No. 65022-15-3

Z-Gly-Pro-PNA

Cat. No.: B1591482
CAS No.: 65022-15-3
M. Wt: 426.4 g/mol
InChI Key: UTXSFKPOIVELPQ-SFHVURJKSA-N
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Description

Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide) is a synthetic chromogenic substrate widely used to assay prolyl endopeptidase (PEP) activity. Its structure consists of a benzyloxycarbonyl (Z) group at the N-terminus, a glycyl-prolyl (Gly-Pro) dipeptide sequence, and a p-nitroaniline (pNA) leaving group. Upon enzymatic cleavage of the Pro-pNA bond, the release of pNA is measured spectrophotometrically at 410 nm, enabling kinetic analysis .

This compound is employed in diverse applications, including:

  • Enzyme characterization: Determining pH/thermal stability, kinetic parameters (Km, kcat), and inhibitor screening .
  • Industrial applications: Improving beer clarity by hydrolyzing proline-rich haze proteins .
  • Inhibitor studies: Evaluating competitive/non-competitive inhibition (e.g., Propeptin, Ki = 0.70 µM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-pNA involves the coupling of N-carbobenzoxy-glycine with L-proline, followed by the attachment of p-nitroaniline. The reaction typically proceeds under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically stored at low temperatures to maintain stability .

Scientific Research Applications

Enzyme Activity Assays

Z-Gly-Pro-pNA is primarily utilized as a chromogenic substrate for measuring the activity of prolyl endopeptidases. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured through spectrophotometry. This property makes it valuable in enzyme kinetics studies.

Table 1: Enzyme Kinetics with this compound

Enzyme Sourcekcat_{cat} (s1^{-1})Km_m (μM)Reference
Prolyl Oligopeptidase from P. furiosus5050.81
Lamb Brain PEPVariesVaries
Bacterial PEPVariesVaries

Drug Development

In pharmaceutical research, this compound aids in the identification of potential drug targets by providing insights into enzyme interactions. Its ability to help characterize the specificity and kinetics of PEPs can lead to the development of novel inhibitors that may have therapeutic applications.

Case Study: Prolyl Endopeptidase Inhibitors
A study evaluated several compounds for their inhibitory effects on prolyl endopeptidase activity using this compound as a substrate. The results indicated that certain compounds exhibited IC50_{50} values ranging from 26 to 63 µM, demonstrating significant inhibitory potential against PEPs involved in various diseases like cancer and diabetes .

Biochemical Research

This compound is instrumental in studying biochemical pathways and mechanisms of action for various enzymes. Researchers utilize this compound to explore the roles of PEPs in physiological processes, including peptide maturation and degradation.

Table 2: Research Studies Utilizing this compound

Study FocusFindingsReference
Gluten DegradationIdentified microbial enzymes that reduce gluten immunogenicity using this compound
Mechanistic StudiesInvestigated the solvent isotope effect on PEP kinetics with this compound
Mass Spectrometry ApplicationsUsed this compound to detect hydrolyzed gluten in beer

Diagnostic Applications

This compound has potential uses in diagnostic tests, particularly for identifying enzyme deficiencies or abnormalities in metabolic pathways. Its specificity allows for accurate detection of enzyme activity levels, aiding in disease diagnosis.

Case Study: Diagnostic Testing for Enzyme Deficiencies
Research demonstrated that this compound could effectively detect deficiencies in prolyl endopeptidase activity, which is crucial for diagnosing certain metabolic disorders .

Comparison with Similar Compounds

2.1. Structural and Functional Differences
Compound Structure Key Features
Z-Gly-Pro-pNA This compound - N-terminal Z group enhances hydrophobicity.
- pNA enables colorimetric detection.
- Low solubility in aqueous buffers, often requiring co-solvents (e.g., 40% dioxane) .
Suc-Ala-Pro-pNA Succinyl-Ala-Pro-pNA - N-terminal succinyl (Suc) group improves solubility.
- Ala-Pro sequence alters enzyme specificity compared to Gly-Pro.
- Preferred in assays avoiding organic solvents .
Z-Gly-Pro-Ala-OH Z-Gly-Pro-Ala-OH - Oxytocin-derived peptide.
- Lacks chromogenic group; used in functional studies rather than kinetic assays .
Z-Gly-Pro-AMC Z-Gly-Pro-7-amido-4-methylcoumarin - AMC (fluorogenic group) replaces pNA.
- Enables fluorescence-based detection (ex/em ~380/460 nm) .
2.2. Enzyme Kinetics and Substrate Preference
Parameter This compound Suc-Ala-Pro-pNA
Reported Km 0.81 mM (apPEP)
1.10 mM (prolyl endoprotease)
0.36–0.70 mM (FM, MX, SC PEPs)
Reported kcat 505 s<sup>-1</sup> (apPEP)
54 s<sup>-1</sup> (prolyl endoprotease)
120–290 s<sup>-1</sup>
Optimal pH pH 4.0–5.0 (A. niger)
pH 7.5 (Xanthomonas sp.)
pH 7.0–7.4 (broadly reported)
Solubility Low (requires 40% dioxane) High (aqueous-compatible)

Key Findings :

  • This compound exhibits variable pH optima depending on the enzyme source. For example, Aspergillus niger PEP shows maximal activity at pH 4.0 , while Xanthomonas sp. PEP peaks at pH 7.5 .
  • Suc-Ala-Pro-pNA is favored in high-throughput assays due to superior solubility, avoiding artifacts from co-solvents .
  • Z-Gly-Pro-AMC offers higher sensitivity in fluorescence-based assays but requires specialized equipment .
2.4. Limitations and Challenges
  • This compound : Poor solubility necessitates co-solvents like dioxane, which may denature enzymes or alter kinetics .
  • Suc-Ala-Pro-pNA: Limited utility in characterizing enzymes with strict Gly-Pro specificity (e.g., Flavobacterium PEP) .
  • Cross-Reactivity : Some PEPs hydrolyze both substrates, complicating data interpretation without complementary assays .

Biological Activity

Z-Gly-Pro-pNA (Z-Gly-Pro-p-nitroanilide) is a synthetic substrate primarily used to study the activity of prolyl endopeptidases (PEPs), which are enzymes that cleave peptide bonds following proline residues. This compound's biological activity is significant in various fields, including food science, medicine, and biochemistry.

This compound is characterized by its ability to release p-nitroanilide (pNA) upon enzymatic cleavage, which can be quantitatively measured. The enzymatic reaction can be summarized as follows:

Z Gly Pro pNAPEPZ Gly+pNA\text{Z Gly Pro pNA}\xrightarrow{\text{PEP}}\text{Z Gly}+\text{pNA}

This reaction is crucial for assessing the activity of prolyl endopeptidases, as the amount of pNA released correlates with enzyme activity.

Enzymatic Activity and Assays

The enzymatic activity of this compound has been extensively studied using various assay conditions. For example, in a study examining gluten-degrading enzymes, this compound was utilized to measure prolyl endopeptidase activity under varying concentrations (100–600 μM) and pH levels (2-12) . The optimal conditions for PEP activity were found to be at pH 8.0 and 30°C, indicating its potential application in food processing to reduce gluten immunogenicity.

Table 1: Summary of Enzymatic Assay Conditions for this compound

ParameterOptimal Value
Concentration100–600 μM
pH8.0
Temperature30°C

Role in Gluten Detoxification

This compound's primary application lies in gluten detoxification. Prolyl endopeptidases that utilize this substrate can hydrolyze gluten peptides that are resistant to mammalian digestion, potentially reducing the immunogenicity of gluten-containing foods for individuals with celiac disease . The ability of these enzymes to cleave proline-rich peptides makes them valuable in developing therapies and food products that are safer for celiac patients.

Case Studies

  • Microbial Enzyme Characterization : A study identified a microbial prolyl endopeptidase (PEP 2RA3) from Chryseobacterium taeanense that effectively hydrolyzed gluten peptides using this compound as a substrate. This enzyme demonstrated significant glutenase activity and was characterized through genomic analysis and proteomics .
  • COVID-19 Patient Studies : Research on plasma peptidase activities in hospitalized COVID-19 patients revealed alterations in enzyme activities linked to immune responses. This compound was used to measure dipeptidyl peptidase 4 (DPP4) activity, showing decreased levels in patients compared to healthy controls, indicating its potential role as a biomarker .

Properties

IUPAC Name

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSFKPOIVELPQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585043
Record name N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65022-15-3
Record name N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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